molecular formula C16H16N4O2 B7040532 N-(4-cyano-1-methylpyrazol-3-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide

N-(4-cyano-1-methylpyrazol-3-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide

Cat. No.: B7040532
M. Wt: 296.32 g/mol
InChI Key: WDKOLRAFVQRIDN-UHFFFAOYSA-N
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Description

N-(4-cyano-1-methylpyrazol-3-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a cyano group, and a chromene moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(4-cyano-1-methylpyrazol-3-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-10-3-5-13-11(7-10)4-6-14(22-13)16(21)18-15-12(8-17)9-20(2)19-15/h3,5,7,9,14H,4,6H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKOLRAFVQRIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2)C(=O)NC3=NN(C=C3C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-1-methylpyrazol-3-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the cyano group. The chromene moiety is then synthesized separately and coupled with the pyrazole derivative under specific reaction conditions. The final step involves the formation of the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-1-methylpyrazol-3-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted compounds.

Scientific Research Applications

N-(4-cyano-1-methylpyrazol-3-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-cyano-1-methylpyrazol-3-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, chromene derivatives, and carboxamide-containing molecules. Examples include:

  • N-(4-cyano-1-methylpyrazol-3-yl)-6-methyl-2H-chromene-2-carboxamide
  • N-(4-cyano-1-methylpyrazol-3-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxylic acid
  • N-(4-cyano-1-methylpyrazol-3-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxylate

Uniqueness

What sets N-(4-cyano-1-methylpyrazol-3-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide apart is its specific combination of functional groups and its unique structure

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